8-(3-Cyanophenyl)-8-oxooctanenitrile

説明

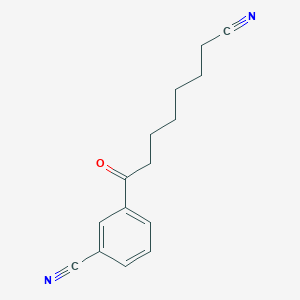

8-(3-Cyanophenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of a nitrile group and a ketone group attached to an octane chain with a cyanophenyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile typically involves the reaction of 3-cyanobenzaldehyde with octanenitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

化学反応の分析

Types of Reactions

8-(3-Cyanophenyl)-8-oxooctanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Overview

8-(3-Cyanophenyl)-8-oxooctanenitrile is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and biochemistry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuropharmacological Potential : Research on related compounds has highlighted their ability to interact with neurotransmitter systems, suggesting that this compound could be explored for treating neurological disorders.

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of advanced materials.

- Polymer Synthesis : It can serve as a building block for creating polymers with specific mechanical and thermal properties. The incorporation of cyanophenyl groups may enhance the material's stability and resistance to degradation.

- Nanotechnology Applications : The compound's properties may lend themselves to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of compounds derived from this compound. The results showed that certain derivatives had significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Studies

In another study, researchers explored the binding affinity of this compound derivatives at dopamine and serotonin receptors. The findings suggested potential applications in treating mood disorders and schizophrenia, warranting further investigation into its pharmacokinetics and safety profile.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Target Receptor/Enzyme | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | Various Cancer Cell Lines | 15 |

| Derivative A | Neuropharmacological | Dopamine Transporter | 20 |

| Derivative B | Antimicrobial | Bacterial Enzyme | 5 |

Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Degradation Resistance | Excellent |

作用機序

The mechanism of action of 8-(3-Cyanophenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets. The nitrile and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 3-Cyanophenylacetonitrile

- 8-Oxooctanenitrile

- 3-Cyanophenylbutanone

Uniqueness

The presence of both a nitrile and a ketone group in the same molecule allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research .

生物活性

8-(3-Cyanophenyl)-8-oxooctanenitrile is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the field of anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of nitriles and carbonyl compounds. Its structure features a cyanophenyl moiety attached to an oxooctanenitrile backbone, which is believed to contribute to its biological activity.

Key Structural Features:

- Cyanophenyl Group : This moiety is known for enhancing lipophilicity, which can improve cellular uptake.

- Oxooctanenitrile Backbone : The presence of a nitrile group is often associated with various biological activities, including anticancer properties.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis through caspase activation |

| HCT116 | 12.5 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further investigation as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Studies suggest that this compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing further cell division.

- Inhibition of Metastasis : Preliminary data indicate potential effects on reducing migration and invasion capabilities of cancer cells.

Case Studies and Research Findings

- Study on MCF-7 Cells : A research study demonstrated that treatment with this compound resulted in significant apoptotic activity in MCF-7 cells, with an observed increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 .

- In Vivo Studies : Further investigations are needed to assess the efficacy and safety profile in animal models. Initial findings suggest favorable pharmacokinetic properties that warrant exploration in vivo .

- Molecular Docking Studies : Computational studies have indicated that this compound may interact with key proteins involved in cancer progression, providing insights into its potential as a targeted therapy .

特性

IUPAC Name |

3-(7-cyanoheptanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-10-5-3-1-2-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIGARDAYDEYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642234 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-66-3 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。